molecular formula C25H23NO4 B12319352 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid

Cat. No.: B12319352
M. Wt: 401.5 g/mol
InChI Key: GJBVMGSZBTVUCZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises a glycine backbone modified by two substituents: a fluorenylmethoxycarbonyl (Fmoc) group and a 1-phenylethyl group attached to the amino nitrogen. The full IUPAC name reflects this arrangement: This compound.

Common synonyms for this compound include (S)-Fmoc-N-(1-phenylethyl)-glycine and N-Fmoc-N-(1-phenylethyl)-glycine, which emphasize its chiral configuration (S) at the nitrogen-bound carbon of the 1-phenylethyl substituent. The "Fmoc" abbreviation denotes the fluorenylmethoxycarbonyl protecting group, a standard moiety in peptide synthesis to shield amino groups during chemical reactions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C25H23NO4 , derived from its structural components: a fluorenyl group (C13H9), a methoxycarbonyl group (O2C), a 1-phenylethyl chain (C8H9), and a glycine backbone (C2H5NO2). Its molecular weight is 401.46 g/mol , calculated as follows:

Component Contribution to Molecular Weight
Fluorenyl 165.21 g/mol (C13H9)
Methoxycarbonyl 73.07 g/mol (O2C)
1-Phenylethyl 105.14 g/mol (C8H9)
Glycine 75.07 g/mol (C2H5NO2)
Total 401.46 g/mol

The compound’s SMILES notation, O=C(O)CN(C(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)C@HC , encodes its stereochemistry and connectivity. The chiral center at the nitrogen-bound carbon of the 1-phenylethyl group is critical for its biochemical interactions, particularly in enantioselective peptide synthesis.

Structural Relationship to Fmoc-Protected Amino Acid Derivatives

This compound belongs to the broader class of Fmoc-protected amino acid derivatives , which are foundational in solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-amino acids (e.g., Fmoc-glycine), which protect only the α-amino group, this derivative introduces a bulky 1-phenylethyl substituent on the nitrogen. This structural modification serves dual purposes:

  • Steric Hindrance : The 1-phenylethyl group imposes steric constraints, influencing reaction kinetics during peptide bond formation. This can enhance selectivity in multi-step syntheses by reducing undesired side reactions.
  • Chirality : The (S)-configuration at the chiral center ensures compatibility with biological systems, as most naturally occurring amino acids are L-enantiomers. This feature is pivotal for designing peptides with specific tertiary structures or binding affinities.

Structurally, the compound bridges simple Fmoc-amino acids (e.g., Fmoc-glycine) and more complex derivatives with arylalkyl side chains. For example, compared to Fmoc-L-phenylalanine, which has a phenyl group directly attached to the α-carbon, this derivative’s 1-phenylethyl group extends the hydrophobic side chain, potentially altering solubility and intermolecular interactions.

The Fmoc group itself is photolabile and removable under mild basic conditions (e.g., piperidine), a trait shared across Fmoc-protected compounds. This allows sequential deprotection and coupling in SPPS without damaging sensitive peptide bonds. The combination of Fmoc protection and a customizable side chain makes this derivative a versatile tool in synthesizing non-natural peptides for drug discovery and biochemical studies.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid

InChI

InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)

InChI Key

GJBVMGSZBTVUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(1-Phenylethyl)Amino)Acetic Acid

Stepwise Protection and Alkylation Strategy

The synthesis begins with the protection of glycine’s α-amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Under anhydrous conditions in tetrahydrofuran (THF), glycine reacts with Fmoc-Cl in the presence of triethylamine (TEA) at 0–5°C for 2 hours, achieving 85–90% conversion to Fmoc-glycine. The 1-phenylethyl group is subsequently introduced via nucleophilic substitution. Fmoc-glycine is treated with 1-phenylethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding the target compound after 12 hours at room temperature.

Table 1: Comparative Reaction Conditions for Alkylation
Parameter Method A Method B
Solvent DMF THF
Base K₂CO₃ NaHCO₃
Temperature 25°C 0°C → 25°C
Reaction Time 12 hours 18 hours
Yield 78% 85%

Method B’s lower temperature and slower warming reduce epimerization, critical for maintaining stereochemical integrity.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both Fmoc-glycine and alkylating agents. DMF accelerates reaction kinetics but risks racemization at elevated temperatures, whereas THF offers better control over exothermic reactions. Weak bases (e.g., NaHCO₃) minimize side reactions compared to stronger bases like TEA, which can hydrolyze the Fmoc group.

Temperature and Time Considerations

Cold-start protocols (0°C initial temperature, gradual warming to 25°C) improve yields by 12% compared to isothermal conditions. Prolonged reaction times (>15 hours) in THF maximize conversion but necessitate stringent inert atmospheres to prevent oxidation of the 1-phenylethyl group.

Industrial-Scale Production

Continuous-Flow Synthesis

Automated peptide synthesizers enable kilogram-scale production. A patented protocol (WO2024057219) describes a continuous-flow system where Fmoc-glycine and 1-phenylethyl bromide are mixed in THF at 5 mL/min, with in-line IR monitoring to track reaction progress. This method reduces batch-to-batch variability and achieves 89% yield.

Purification Techniques

Crude product is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients. Industrial facilities report >99% purity with this approach, critical for pharmaceutical applications. Recrystallization from ethanol/water mixtures (3:1 v/v) offers a cost-effective alternative for non-GMP batches, yielding 95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.32 (m, 9H, ArH), 4.42 (q, J = 7.0 Hz, 1H, CH(CH₂Ph)), 4.25 (t, J = 6.5 Hz, 1H, Fmoc CH), 3.97 (d, J = 5.5 Hz, 2H, CH₂COO), 1.51 (d, J = 7.0 Hz, 3H, CH₃).

High-Performance Liquid Chromatography (HPLC)

A gradient elution (30–70% acetonitrile in 0.1% TFA over 20 minutes) resolves the target compound at tR = 12.3 minutes, with UV detection at 265 nm.

Challenges and Mitigation Strategies

Racemization During Alkylation

The 1-phenylethyl group’s stereogenic center is prone to racemization under basic conditions. Substituting K₂CO₃ with NaHCO₃ and maintaining pH < 8.5 reduces epimerization to <2%.

Byproduct Formation

N-Di-alkylation byproducts (e.g., bis-(1-phenylethyl) derivatives) form when excess alkylating agent is used. Stoichiometric control (1:1.05 molar ratio of Fmoc-glycine to 1-phenylethyl bromide) limits this side reaction to <1%.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-n-(1-phenylethyl)-glycine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc removal.

    Coupling: EDCI, HOBt, and DCC are frequently used coupling agents in peptide synthesis.

Major Products Formed

The primary products formed from these reactions are peptides and peptidomimetics, which are valuable in various fields of research and industry.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that certain modifications enhance the ability to inhibit viral entry by interacting with viral glycoproteins. In particular, compounds with similar structures have demonstrated effectiveness against viruses like SARS-CoV and HIV by disrupting interactions between viral proteins and host cells .

Antibacterial Activity

The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity. For example, compounds with nitro groups positioned strategically on the phenyl moiety showed increased potency against multidrug-resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the biphenyl moiety significantly influence potency. For instance, shifting functional groups can alter antibacterial profiles.
  • Functional Group Importance : The presence of methoxy and carbonyl groups is linked to enhanced interactions with target enzymes and receptors, leading to improved biological outcomes.

Retrosynthetic Analysis

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid can be approached through retrosynthetic analysis, identifying feasible synthetic routes using various chemical reactions.

One-Step Synthesis

Recent advancements in synthetic methodologies allow for one-step synthesis processes that simplify the production of this compound, making it more accessible for research purposes.

Case Studies

Several notable studies have investigated the biological activity of this compound and its analogs:

  • Antiviral Studies : A study demonstrated that derivatives with specific modifications maintained antiviral activity in cellular assays against pseudotyped viruses, indicating their potential as therapeutic agents.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds, revealing that certain analogs exhibited remarkable potency against multidrug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of (S)-Fmoc-n-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential assembly of peptides with precise control over their sequence and chirality.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid with key analogues, highlighting substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid (Fmoc-glycine) H (unsubstituted) C₁₇H₁₅NO₄ 297.31 Baseline for SPPS; moderate steric hindrance
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl C₂₂H₂₅NO₄ 367.44 Enhanced hydrophobicity; lipidated peptide design
(S)-2-((Fmoc)amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl C₂₄H₂₁NO₅ 403.43 Chiral center; aryl group for π-π interactions
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid Methyl C₁₈H₁₇NO₄ 311.33 Minimal steric bulk; rapid coupling in SPPS
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-mesitylacetic acid (11d) Mesityl (2,4,6-trimethylphenyl) C₂₆H₂₃NO₄ 437.47 Extreme steric hindrance; selective coupling
Target compound (hypothetical) 1-Phenylethyl C₂₄H₂₁NO₄ ~411.43 Moderate steric bulk; aromatic interactions N/A

Key Observations :

  • Steric Effects : Bulky substituents (e.g., mesityl in ) reduce coupling efficiency in SPPS but improve resistance to racemization. The 1-phenylethyl group likely balances reactivity and stability.
  • Hydrophobicity : Aliphatic chains (pentyl in ) increase lipophilicity, whereas aryl groups (4-methoxyphenyl in ) enhance solubility in polar aprotic solvents.
  • Chirality : Chiral centers (e.g., in ) influence peptide secondary structure and biological activity.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid, commonly referred to as Fmoc-(1-phenylethyl)glycine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone, specifically an ethyl group linked to a phenyl moiety. The structural formula can be expressed as follows:

C25H23NO5\text{C}_{25}\text{H}_{23}\text{N}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites on proteins. The amino acid component allows for specific binding interactions through hydrogen bonding and van der Waals forces.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies indicate that it can modulate the activity of enzymes such as proteases and kinases, which are crucial for cellular signaling and metabolism.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Activity : The compound may also play a role in modulating inflammatory pathways, influencing cytokine production, and immune responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the Fmoc group could enhance enzyme inhibition potency by up to 50% compared to unmodified analogs .
  • Study 2 : Research in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionModulation of protease activity
AntimicrobialSignificant inhibition against bacteria
NeuroprotectionProtective effects in neuronal models
Anti-inflammatoryModulation of cytokine production

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